molecular formula C7H9NO3S2 B101501 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid CAS No. 18623-60-4

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid

Cat. No.: B101501
CAS No.: 18623-60-4
M. Wt: 219.3 g/mol
InChI Key: KCDHBLVYRSYUBV-UHFFFAOYSA-N
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Description

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid is a heterocyclic compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid typically involves the cyclocondensation of aniline, aromatic aldehyde, and thioglycolic acid. This reaction is often catalyzed by [Et3NH][HSO4] under specific conditions, such as a temperature of 80°C and a catalyst concentration of 25 mol%. The reaction yields high purity and selectivity, making it suitable for both laboratory and industrial production .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of green chemistry principles, such as atom economy and cleaner reaction profiles, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the thiazolidine ring enhances its binding affinity and specificity, making it a potent inhibitor in various biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid is unique due to its specific structure, which includes a butyric acid moiety. This structural feature imparts distinct chemical and biological properties, differentiating it from other thiazolidine derivatives. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its uniqueness .

Properties

IUPAC Name

4-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S2/c9-5-4-13-7(12)8(5)3-1-2-6(10)11/h1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDHBLVYRSYUBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364436
Record name 4-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18623-60-4
Record name 4-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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